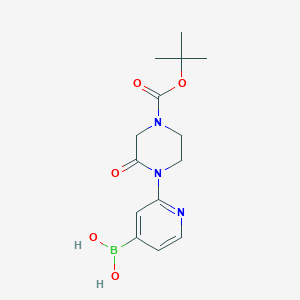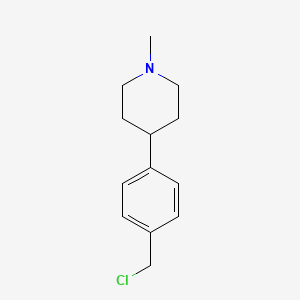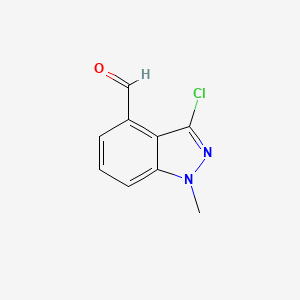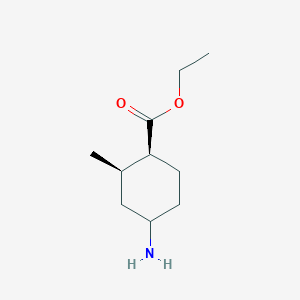
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid typically involves the reaction of a piperazine derivative with a boronic acid reagent. One common method is to start with 4-bromo-2-(tert-butoxycarbonyl)piperazine, which undergoes a palladium-catalyzed cross-coupling reaction with 4-pyridylboronic acid under Suzuki-Miyaura conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Hydrolysis: In aqueous conditions, boronic acids can hydrolyze to form boronic esters or borates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Toluene, ethanol, or water, depending on the reaction conditions.
Major Products
The major products of these reactions include biaryl compounds from Suzuki-Miyaura coupling, alcohols from oxidation, and boronic esters from hydrolysis.
科学研究应用
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action for (2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4-Formylphenylboronic Acid: Used in organic synthesis and medicinal chemistry.
Uniqueness
(2-(4-(tert-Butoxycarbonyl)-2-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is unique due to its piperazine and pyridine moieties, which provide additional functional groups for further chemical modifications and applications in diverse fields.
属性
分子式 |
C14H20BN3O5 |
|---|---|
分子量 |
321.14 g/mol |
IUPAC 名称 |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C14H20BN3O5/c1-14(2,3)23-13(20)17-6-7-18(12(19)9-17)11-8-10(15(21)22)4-5-16-11/h4-5,8,21-22H,6-7,9H2,1-3H3 |
InChI 键 |
WHAKNJOOKBTQRP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2CCN(CC2=O)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B15222338.png)


![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)










